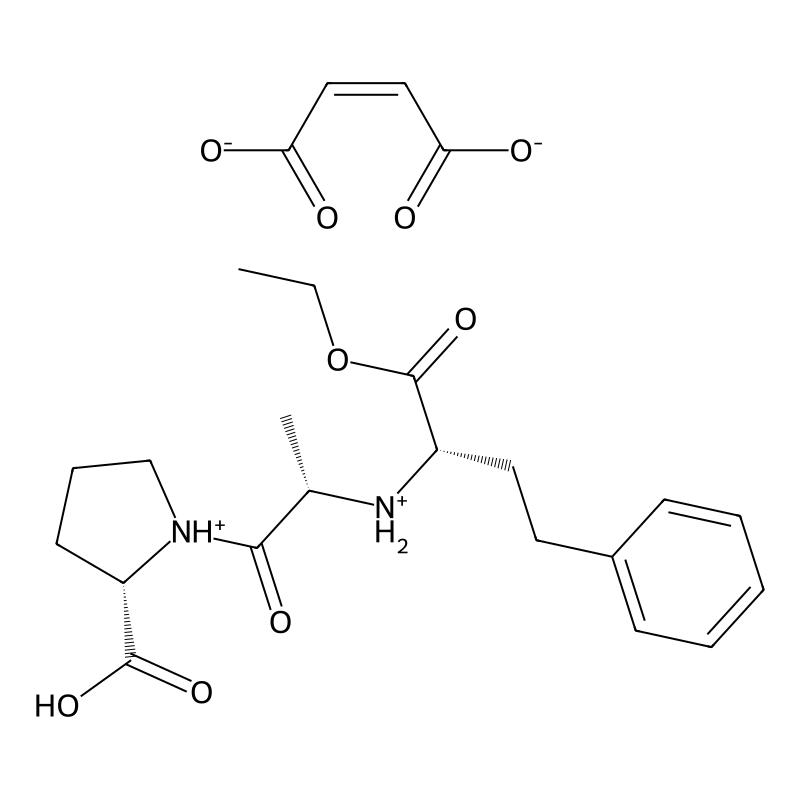

Enalapril Maleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2.13e-01 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

enalapril maleate Biopharmaceutics Classification System BCS class

BCS Classification and Supporting Data

The table below summarizes the key data that forms the basis for the BCS Class III classification of enalapril maleate.

| Classification Parameter | Experimental Data | BCS Classification Conclusion |

|---|---|---|

| Solubility | Highest dose strength (20-40 mg) dissolves in ≤250 mL aqueous media across pH 1.2 - 6.8 [1]. Solubility increases with pH (~25 mg/mL at pH 3.5 to ~200 mg/mL at pH 7.0) [1]. | High Solubility |

| Permeability | Absolute bioavailability of oral enalapril is ~60% [2] [3], below the ≥85% threshold for high permeability. Only 60-70% of an oral dose is absorbed [2]. | Low Permeability |

| BCS Class | High Solubility, Low Permeability | Class III |

Key Experimental Methodologies

For researchers, the following established protocols are critical for determining the BCS class of a drug substance like this compound.

Solubility Determination

The shake-flask method is the standard approach for determining equilibrium solubility [1]. The protocol involves:

- Preparing a saturated solution of this compound in buffers across the physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8).

- Incubating the solutions in a water bath at a constant temperature of 37°C ± 0.5°C with continuous agitation for a period sufficient to reach equilibrium.

- Separating the undissolved drug from the solution, typically by filtration or centrifugation.

- Quantifying the concentration of dissolved this compound in the supernatant using a validated stability-indicating assay, such as High-Performance Liquid Chromatography (HPLC).

- Comparing the measured solubility to the dose/solubility ratio, where a volume of ≤250 mL required to dissolve the highest dose strength classifies the drug as "highly soluble."

Permeability Assessment

The in situ intestinal perfusion model in animals is a well-regarded method for directly assessing permeability [1]. A typical protocol includes:

- Surgically exposing a segment of the rat intestine (e.g., jejunum).

- Cannulating and perfusing the segment with a solution containing a known concentration of this compound in an isotonic buffer.

- Maintaining the perfusion at a constant flow rate and temperature (37°C).

- Collecting the perfusate exiting the intestinal segment at timed intervals.

- Measuring the drug concentration in the inlet and outlet perfusates, often using LC-MS/MS for high sensitivity and specificity.

- Calculating the effective permeability (Peff) based on the disappearance of the drug from the gut lumen. A low Peff, consistent with the low bioavailability, confirms low permeability.

Regulatory and Scientific Considerations

The BCS Class III classification supports a biowaiver for immediate-release solid oral dosage forms of this compound, meaning in vivo bioequivalence studies can be waived under certain conditions [2] [1]. This is contingent upon:

- The test product (e.g., a generic drug) exhibiting very rapid in vitro dissolution, with ≥85% dissolution in 15 minutes in all three media (pH 1.2, 4.5, and 6.8) [2].

- The test and reference products containing the identical active pharmaceutical ingredient (this compound) [2].

It is also critically important to note that enalapril is a prodrug [3] [4]. Its active metabolite, enalaprilat, is formed by hydrolysis via carboxylesterases, primarily in the liver [1] [4]. This characteristic, along with its status as a substrate for transporters like OATP1B1 and renal excretion mechanisms [1] [4], are key factors in its overall pharmacokinetic profile beyond its fundamental BCS classification.

Decision pathway for BCS-based biowaiver eligibility

References

Enalapril vs. Enalaprilat: Quantitative & Pharmacokinetic Profile

The table below summarizes the key differences between enalapril and its active metabolite, enalaprilat.

| Property | Enalapril (Prodrug) | Enalaprilat (Active Metabolite) |

|---|---|---|

| Chemical Form | Monoethyl ester dicarboxylate [1] | Dicarboxylic acid [1] |

| Molecular Weight | 492.5 g/mol (as maleate salt) [2] | 348.4 g/mol [3] |

| Primary Activity | Weak ACE inhibitor [4] | Potent ACE inhibitor (K(_i) = 0.2 nM) [3] |

| Oral Bioavailability | ~60% [5] [4] [3] | Poor (<10%) due to high polarity [6] [1] |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour post-dose [4] [7] | 3-4 hours post-dose [4] [3] |

| Route of Administration | Oral [7] | Intravenous [3] [1] |

| Elimination Half-Life | ~1.3 hours (enalapril itself) [3] | 11 hours [5] [3] |

| Primary Elimination Route | Renal (as both enalapril and enalaprilat) [5] [7] | Renal [5] [7] |

Prodrug Activation Mechanism and Experimental Insights

The design of enalapril as a prodrug directly addresses the significant pharmacokinetic challenges of its active form.

Rationale for Prodrug Design: Enalaprilat is a potent ACE inhibitor but is highly polar due to its dicarboxylic acid structure [1]. This polarity leads to very poor absorption across the lipid membranes of the gastrointestinal tract, resulting in low oral bioavailability (less than 10%) [6] [1]. The conversion of enalaprilat to its monoethyl ester prodrug, enalapril, masks one of the charged carboxyl groups, significantly increasing its lipophilicity and enabling efficient passive intestinal absorption [1] [2].

Metabolic Activation Pathway: Following oral absorption, enalapril is systematically hydrolyzed to release enalaprilat. This activation is primarily mediated by carboxylesterase 1 (CES1) in the liver [7] [2]. The transport of enalapril into hepatocytes is facilitated by the organic anion transporting polypeptide 1B1 (OATP1B1) [7].

The following diagram illustrates the complete journey of enalapril from oral administration to its pharmacological action.

Diagram of Enalapril's Prodrug Activation and Mechanism of Action.

- Key Experimental Findings and Methodologies:

- In Vivo Pharmacokinetic Studies: The foundational human data show that while enalapril plasma concentrations peak about one hour after oral administration, the peak concentration of the active metabolite enalaprilat is delayed to 3-4 hours, providing direct evidence of the time required for hepatic conversion [4] [3].

- In Vitro Stability and Transport Studies: Experiments using tools like transfected cell systems (e.g., OATP1B1-transfected cells) and human liver fractions have been critical. For instance, stability studies in human intestinal fluid showed enalapril remains intact, confirming hydrolysis occurs post-absorption [2]. Research in OATP1B1-transfected cells helps characterize the uptake transport of enalapril [2].

- Developmental Changes in Pediatrics: Pharmacokinetic studies in pediatric heart failure patients revealed that the area under the curve (AUC) of enalaprilat was much higher in infants younger than 20 days compared to older infants, suggesting that the esterase-mediated activation and renal elimination pathways are immature in newborns [8] [9].

Implications for Drug Development

The enalapril/enalaprilat case is a classic example of successful prodrug application with several key takeaways:

- Overcoming Absorption Barriers: It demonstrates how esterification can effectively overcome the low oral bioavailability of polar active compounds [1].

- Targeting Tissue Enzymes: The reliance on hepatic carboxylesterases for activation highlights the importance of understanding tissue-specific enzyme distribution for prodrug design [7].

- Considering Patient Factors: The altered pharmacokinetics in neonates and patients with renal or hepatic impairment underscores the need for dose adjustments in specific populations, as enalaprilat clearance is heavily dependent on renal function [5] [8] [7].

References

- 1. Enalaprilat - an overview [sciencedirect.com]

- 2. Biowaiver Monographs for Immediate-Release Solid Oral ... [sciencedirect.com]

- 3. Clinical Pharmacology of Enalapril and Enalaprilat in ... [jscimedcentral.com]

- 4. Enalapril: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. An overview of the clinical pharmacology of enalapril - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Case Study: Enalapril: A Prodrug of Enalaprilat [link.springer.com]

- 7. Enalapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The kinetic profiles of enalapril and enalaprilat and their ... [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical Pharmacokinetics of Enalapril and Enalaprilat in ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Analysis of Enalapril Maleate: Solubility, Permeability, and Absorption Characteristics

Introduction and Fundamental Properties

Enalapril maleate is an angiotensin-converting enzyme inhibitor widely used in the management of hypertension and heart failure. As a prodrug, this compound requires biotransformation to its active metabolite, enalaprilat, to exert its therapeutic effects. Understanding its biopharmaceutical properties is crucial for formulation development and optimizing therapeutic outcomes. According to the Biopharmaceutics Classification System (BCS), this compound is provisionally classified as a BCS Class III compound, characterized by high solubility and low permeability, which presents unique challenges for drug development [1] [2]. This comprehensive review examines the critical physicochemical and biopharmaceutical properties of this compound, with particular focus on factors influencing its solubility, permeability, and absorption characteristics.

The molecular structure of this compound features both acidic and basic functional groups, enabling it to interact with both anionic and cationic polymers. The presence of these ionizable groups (pKa 2.97 for the acidic group and pKa 5.35 for the basic group in enalapril, plus the maleate counterion with pKa1 1.88 and pKa2 6.22) plays a crucial role in its pH-dependent solubility and potential for ionic interactions with pharmaceutical excipients [1]. These properties significantly influence formulation strategies and stability considerations.

Table 1: Fundamental Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₀H₂₈N₂O₅·C₄H₄O₄ | [2] |

| Molecular Weight | 492.5 g/mol | [2] |

| BCS Classification | Class III (High Solubility, Low Permeability) | [1] [2] |

| Bioavailability | ~60% (as enalapril) | [3] |

| Tmax (enalapril) | ~1 hour | [3] [4] |

| Tmax (enalaprilat) | 3-4 hours | [3] |

Solubility and Partitioning Characteristics

pH-Dependent Solubility Profile

This compound exhibits marked pH-dependent solubility behavior, which has significant implications for its formulation design and performance. The solubility ranges from approximately 25 mg/mL at pH 3.5 (classified as sparingly soluble) to approximately 200 mg/mL at pH 7.0 (classified as freely soluble) [2]. This solubility enhancement in neutral to slightly basic conditions is attributed to the ionization state of the molecule across different pH values. The highest solubility is observed at pH 7.0, while solubility decreases under acidic conditions, which is particularly relevant for gastric environment exposure.

The dose/solubility ratio, a critical parameter for BCS classification, has been calculated at approximately 1.6 mL for a 40 mg dose (the highest single dose administered) across the physiological pH range of 1.2-6.8, confirming its high solubility characteristics according to regulatory standards [2]. This high solubility is maintained at physiological temperature (37°C), with experimental data confirming solubility exceeding 5 mg/mL throughout the gastrointestinal pH range.

Table 2: Solubility Profile of this compound

| pH Condition | Solubility (mg/mL) | Classification | Temperature |

|---|---|---|---|

| pH 1.2 | >5 | Soluble | 37°C |

| pH 3.5 | ~25 | Sparingly Soluble | Ambient |

| pH 4.2 (Isoelectric Point) | >5 | Soluble | 37°C |

| pH 6.8 | >5 | Soluble | 37°C |

| pH 7.0 | ~200 | Freely Soluble | Ambient |

Partition Coefficient and Lipophilicity

The experimental log P (partition coefficient) value for enalapril is -0.43 to -0.13, indicating its hydrophilic nature [2]. This low partition coefficient correlates with the observed low membrane permeability and presents challenges for passive transcellular absorption. The calculated log P values range from 0.73 to 2.45 depending on the method used, though these calculated values consistently overestimate the actual lipophilicity, highlighting the importance of experimental verification in predicting biopharmaceutical behavior [2].

Permeability and Absorption Mechanisms

Intestinal Permeability and Transport Pathways

This compound demonstrates low intestinal permeability, which is the limiting factor for its absorption and the primary reason for its BCS Class III classification [1]. Several transport mechanisms have been investigated for enalapril:

- Passive Diffusion: The low lipophilicity of enalapril results in limited passive transcellular absorption, though paracellular pathway may contribute to its absorption profile.

- Carrier-Mediated Transport: Evidence suggests that enalapril is a substrate for OATP1B1 and OATP1B3 transporters (organic anion transporting polypeptides), which play a role in its hepatic uptake and subsequent metabolism to enalaprilat [2].

- Peptide Transporters: While early hypotheses suggested potential interaction with H+/peptide transporters, subsequent research has indicated that enalapril is not a substrate for these transporters [2].

Figure 1: Enalapril Absorption and Metabolic Activation Pathway

Strategies for Permeability Enhancement

Several innovative approaches have been investigated to overcome the permeability limitations of this compound:

Polyelectrolyte Complexation: Complexation with cationic polymers such as Eudragit E100 has demonstrated significant potential for enhancing intestinal permeability. Studies have shown that the (EU-EnM)30 complex increases permeability in everted rat intestine models and improves oral bioavailability, as evidenced by increased urine recovery in rat studies [1]. The mechanism involves ionic interaction between the cationic polymer and the anionic groups of this compound, potentially altering membrane interaction properties.

Transdermal Delivery Systems: Development of transdermal formulations has been explored as an alternative strategy to bypass the intestinal permeability limitations, though the oral route remains preferred for clinical use [1].

In-situ Salt Formation: The formation of alkaline salts "in situ" using ionic excipients such as sodium hydrogen carbonate has shown promise in improving stability and potentially influencing dissolution characteristics, though with less direct impact on permeability [5].

Formulation Challenges and Stability Considerations

Stability Issues and Degradation Pathways

This compound exhibits significant stability challenges in solid dosage forms, primarily due to its susceptibility to hydrolysis and intramolecular cyclization:

- Diketopiperazine Formation: Under acidic conditions (pH < 3) and in the presence of moisture, enalapril undergoes internal nucleophilic cyclization to form diketopiperazine (DKP), a toxic degradation product [5].

- Diacid Formation: At higher pH values (pH > 5), hydrolytic cleavage of the ethoxy carbonyl group leads to the formation of enalaprilat (diacid impurity), which is also the active metabolite but represents an undesirable degradation pathway in formulations [5].

- Excipient Interactions: this compound demonstrates compatibility issues with common pharmaceutical excipients including microcrystalline cellulose, magnesium stearate, calcium phosphates, starch, sodium starch glycolate, crospovidone, and croscarmellose sodium [1]. These interactions can accelerate degradation processes.

The degradation kinetics are strongly influenced by environmental factors, particularly temperature and humidity, with water content playing a critical role in hydrolytic degradation pathways [1] [5].

Stabilization Strategies

Multiple formulation approaches have been developed to address the stability challenges:

- pH Modification: Adjusting the microenvironment pH to the range of 5.5-7.0 using alkaline ionic excipients such as sodium carbonate, sodium hydrogen carbonate, or magnesium oxide can effectively reduce DKP formation [5].

- In-situ Salt Formation: Utilizing sodium hydrogen carbonate in a 1:3 molar ratio with this compound in water-ethanolic granulation fluids has proven effective in stabilizing the molecule against hydrolytic deethylation [5].

- Complexation Approaches: Formation of inclusion complexes with cyclodextrins or ionic complexes with polymers like Eudragit E100 provides physical and chemical protection against degradation [1].

- Coating Technologies: Application of protective coatings using cellulose derivatives creates a barrier against environmental factors, particularly moisture [5].

Table 3: Stability Challenges and Formulation Solutions

| Stability Challenge | Primary Degradation Products | Stabilization Strategies |

|---|---|---|

| Hydrolytic Degradation | Enalaprilat (Diacid) | Microenvironment pH control (5.5-7.0), moisture-protective packaging, in-situ salt formation |

| Intramolecular Cyclization | Diketopiperazine (DKP) | pH modification, complexation with cyclodextrins or polymers |

| Excipient Incompatibility | Variable degradation products | Careful excipient selection, avoidance of reactive excipients, compatibility screening |

| Oxidative Degradation | Colored oxidation products | Antioxidants (ascorbic acid), hydrogenated oils, oxygen-barrier packaging |

Experimental Methodologies and Assessment Protocols

Solubility and Dissolution Studies

Equilibrium Solubility Method: This standardized protocol provides reliable determination of this compound solubility across the physiological pH range:

- Prepare buffer solutions covering pH 1.2, 4.2, 6.8, and 7.5 using standard pharmacopeial buffers

- Add excess this compound to each buffer solution in sealed containers

- Maintain at constant temperature (37°C ± 0.5°C) with continuous agitation for at least 24 hours

- Filter samples through 0.45μm membrane filters, discard initial filtrate

- Analyze drug concentration in filtrate using validated HPLC methods with UV detection

- Confirm equilibrium by measuring concentrations at additional time points (e.g., 48 hours) [2]

Dissolution Testing: For quality control purposes, dissolution testing using USP Apparatus 2 (paddles) at 50 rpm with 900 mL of dissolution medium at 37°C ± 0.5°C is recommended. Multiple media should be employed including 0.1N HCl (pH 1.2) and phosphate buffers (pH 4.5 and 6.8) to fully characterize dissolution behavior [2].

Permeability Assessment Methods

Everted Intestinal Sac Model: This ex vivo model provides reliable assessment of intestinal permeability enhancement strategies:

- Prepare everted intestinal sacs from rat jejunum segments (approximately 4-5 cm in length)

- Fill sacs with oxygenated Krebs-Ringer bicarbonate buffer solution

- Immerse sacs in this compound solutions (with and without permeability enhancers) in oxygenated tissue culture media

- Maintain at 37°C with continuous oxygenation throughout experiment

- Sample both mucosal and serosal sides at predetermined time intervals

- Analyze samples using HPLC with fluorescence detection for maximum sensitivity

- Calculate apparent permeability coefficients (Papp) based on serosal accumulation over time [1]

In Vivo Bioavailability Studies: To correlate permeability enhancements with therapeutic outcomes:

- Administer enalapril formulations to animal models (typically rats) following appropriate ethical guidelines

- Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours)

- Separate plasma by centrifugation and analyze enalapril and enalaprilat concentrations using LC-MS/MS methods

- Calculate pharmacokinetic parameters including Cmax, Tmax, AUC0-t, AUC0-∞

- For urinary excretion studies, collect urine over 24-48 hours and measure cumulative drug and metabolite excretion [1]

Figure 2: Comprehensive Experimental Workflow for this compound Formulation Development

Conclusion and Future Perspectives

This compound presents a classic case of a BCS Class III drug substance, with formulation development challenges centered around its low permeability and stability issues rather than solubility limitations. The pH-dependent solubility profile, while favorable for dissolution in the intestinal environment, does not compensate for the inherent permeability constraints that limit its absorption. The documented stability challenges, particularly susceptibility to hydrolysis and cyclization, further complicate formulation design.

The most promising development approaches include:

- Polyelectrolyte complexation with cationic polymers such as Eudragit E100, which has demonstrated significant potential for enhancing intestinal permeability and oral bioavailability

- In-situ salt formation with alkaline excipients to stabilize the molecule against degradation while maintaining favorable dissolution characteristics

- Comprehensive excipient compatibility screening to avoid interactions that accelerate degradation

- Advanced delivery systems including transdermal formulations for alternative administration routes

References

- 1. Enhanced intestinal permeability and oral bioavailability of ... [sciencedirect.com]

- 2. General Commentaries Biowaiver Monographs: Enalapril [sciencedirect.com]

- 3. Enalapril: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Enalapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The impact of ionic excipients on stabilization of enalapril ... [sciencedirect.com]

pharmacodynamics of enalaprilat ACE inhibition

Core Mechanism of Action

Enalaprilat's primary mechanism involves competitive inhibition of ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS) [1]. The table below details its direct cellular and systemic effects.

| Aspect of Action | Specific Effect | Physiological Outcome |

|---|---|---|

| RAAS Inhibition | Inhibits conversion of Angiotensin I to Angiotensin II [1]. | Reduced vasoconstriction & decreased aldosterone secretion; systemic vasodilation, lowered blood pressure, reduced sodium/water retention [1]. |

| Kinase Potentiation | Impedes breakdown of bradykinin [1] [2]. | Increased vasodilation mediated by nitric oxide and other substances; can lead to a dry, persistent cough [1] [3]. |

| Renal Hemodynamics | Reduces Angiotensin II-mediated constriction of kidney efferent arterioles [1]. | Decreased glomerular filtration pressure; risk of renal injury in context of hypovolemia or renal artery stenosis [1]. |

| Cellular Signaling | Binds to ACE, initiating intracellular signaling (e.g., calcium mobilization) [4] [5]. | Proposed effects on gene expression, vascular remodeling, and endothelial function; independent of catalytic inhibition [5]. |

Signaling Pathways and Experimental Insights

The downstream effects of enalaprilat begin when it binds to ACE, initiating a signaling cascade. The following diagram maps out this core pathway based on established research.

ACE inhibitor-induced intracellular signaling cascade.

Detailed Experimental Protocols

Research into this signaling relies on specific methodologies. Key experimental approaches for studying ACE inhibitor-triggered signaling include:

ACE Dimerization Assay: The initial step of inhibitor-induced ACE dimerization can be evaluated using native gel electrophoresis [5]. In this method, cell lysates from ACE-expressing endothelial cells are separated on a non-denaturing gel. The presence of dimers (approximately 520 kDa) and monomers (approximately 270 kDa) is then detected via Western blotting using monoclonal antibodies specific to the N-terminal domain of ACE [5].

Calcium Signaling Measurement: To confirm that Ang II can bind to ACE and trigger calcium signaling in the absence of classical Angiotensin receptors, studies use ACE-transfected cell lines (e.g., Chinese hamster ovary cells). The key steps involve [4]:

- Cell Preparation: Using cells transfected with an ACE expression vector but lacking AT1 and AT2 receptors.

- Stimulation: Applying Ang II to the cells.

- Blocking: Using an ACE inhibitor (e.g., lisinopril) in control experiments to confirm the signal is ACE-dependent.

- Detection: Measuring the subsequent increase in intracellular calcium and inositol 1,4,5-trisphosphate (IP3) levels.

Comparative Pharmacodynamics and Clinical Translation

Enalaprilat's properties differentiate it from other ACE inhibitors, influencing clinical choice.

| Feature | Enalaprilat / Enalapril | Lisinopril | Ramipril |

|---|---|---|---|

| Lipophilicity | Lipophilic [6] | Hydrophilic [6] | Lipophilic |

| Key Efficacy Finding | Superior in improving endothelial function (flow-mediated dilation) in newly diagnosed hypertension [6]. | Lacks significant improvement in endothelial function despite similar BP lowering [6]. | Associated with lowest incidence of all-cause mortality in heart failure network meta-analysis [7]. |

| Incidence of Cough | Higher incidence compared to placebo [7]. | Information not specified in results | Information not specified in results |

Clinical and Pharmacokinetic Correlates

- Tissue Binding and Half-life: Enalaprilat exhibits saturable, high-affinity binding to tissue ACE. Its effective half-life is approximately 11 hours, with a prolonged terminal phase (half-life of 36 hours) due to slow dissociation from tissue enzymes, which contributes to its extended pharmacodynamic effect beyond what plasma levels suggest [1] [8].

- Adverse Effect Profile: Common adverse effects include hypotension (2-5%), headache (3%), and nausea (1%). A characteristic, persistent dry cough occurs in a subset of patients, attributed to accumulated bradykinin [1] [3]. The most serious risks are angioedema and fetal toxicity in pregnancy [1] [3].

The pharmacodynamics of enalaprilat are foundational, involving potent RAAS suppression. However, its distinct lipophilicity and capacity to initiate ACE-dependent cellular signaling may contribute to clinically relevant differences in vascular protection compared to other drugs in its class [6] [5].

References

- 1. Enalaprilat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ACE Inhibitor Pathway [antibodies-online.com]

- 3. Enalapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Angiotensin II binding to angiotensin I-converting enzyme ... [pubmed.ncbi.nlm.nih.gov]

- 5. Angiotensin-Converting Enzyme (ACE) Dimerization Is the ... [sciencedirect.com]

- 6. Enalapril Is Superior to Lisinopril in Improving Endothelial ... [mdpi.com]

- 7. Comparison of the Efficacy and Safety of Different ACE ... [pmc.ncbi.nlm.nih.gov]

- 8. Enalapril clinical pharmacokinetics and ... [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic Parameters of Enalapril and Enalaprilat

| Parameter | Enalapril (Prodrug) | Enalaprilat (Active Metabolite) |

|---|---|---|

| Bioavailability | ~60% [1] [2] | Not applicable (formed via metabolism) [2] |

| Onset of Action | ~1 hour [1] [2] | - |

| Time to Peak Effect | 4-6 hours [1] | 3-4 hours post oral enalapril dose [3] |

| Duration of Action | 12-24 hours [1] [2] | - |

| Elimination Half-life | ~1.3-1.7 hours (parent drug) [3] | 11 hours [3] [1] [2] |

| Primary Metabolism | Hydrolysis in liver by Carboxylesterase 1 (CES1) [2] | Not further metabolized [3] |

| Route of Excretion | Urine (approx. two-thirds, as enalapril and enalaprilat) and feces via bile (remainder) [2] | Kidney (>90% as unchanged drug in 24 hours) [3] [2] |

| Protein Binding | Not specified in results | Binds to angiotensin-converting enzyme (ACE); binding is saturable [3] |

| Volume of Distribution | 1 - 2.4 L/kg [2] | Not specified in results |

Metabolism and Elimination Pathways

The metabolic activation and elimination of enalapril involve specific enzymes and processes, which can be visualized in the following pathway:

Enalapril is metabolized to enalaprilat by CES1 in the liver, and both are primarily eliminated by the kidneys.

Key Experimental Methodologies in Pharmacokinetics

Research into enalapril's pharmacokinetics, particularly in special populations, relies on advanced analytical and modeling techniques.

Population Pharmacokinetic (PopPK) Modeling: A PopPK analysis in ACE inhibitor-naïve children with heart failure used nonlinear mixed-effects modelling (NONMEM). A combined one-compartment model for enalapril coupled with a one-compartment model for enalaprilat was developed. Allometric scaling was applied to account for body size, and stepwise covariate modelling identified the impact of age, serum creatinine, and Ross score (heart failure severity) on enalaprilat clearance and volume of distribution [4].

Analytical Method for Serum Concentration: In the LENA studies, enalapril and enalaprilat serum concentrations were measured from children. While the specific bioanalytical technique (e.g., LC-MS/MS) is not detailed in the provided excerpt, such studies typically use highly sensitive and specific methods like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to quantify drug and metabolite levels in plasma or serum, which are essential for building pharmacokinetic models [4].

Preclinical Hepatotoxicity Studies: Investigations into enalapril's potential liver effects in rat models have utilized primary cultures of rat hepatocytes. These studies evaluated the impact of cytochrome P450 inducers/inhibitors and glutathione modulators on enalapril's cytotoxicity, using measures like lactate dehydrogenase (LDH) release and glutathione depletion assays [5].

Special Population Considerations

- Pediatric Patients: Enalapril pharmacokinetics in children are influenced by age, weight, renal function, and severity of heart failure. Carboxylesterase 1 (CES1) expression and glomerular filtration rate (GFR) increase with age, significantly affecting the conversion of enalapril and the clearance of enalaprilat, especially in infants [4].

- Renal Impairment: Enalaprilat is primarily excreted by the kidneys. Patients with a creatinine clearance (CrCl ≤ 30 mL/min) show altered drug disposition and require a lower initial dose. Enalaprilat is moderately dialyzable (20-50%) [3] [2].

References

- 1. Enalapril [en.wikipedia.org]

- 2. Enalapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Enalaprilat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Implications for Safe Dosing of Enalapril (LENA Studies) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enalapril hepatotoxicity in the rat: Effects of modulators ... [sciencedirect.com]

enalapril maleate uses hypertension heart failure

Mechanism of Action & Pharmacokinetics

Enalapril maleate is a prodrug designed for improved oral absorption. Its activity depends on biotransformation to enalaprilat, which potently inhibits angiotensin-converting enzyme (ACE) [1] [2] [3].

The diagram below illustrates the core pharmacological pathway of enalapril.

Key pharmacokinetic parameters are summarized in the table below.

| Parameter | Description |

|---|---|

| Bioavailability | Approximately 60% following oral administration; not significantly affected by food [1] [2]. |

| Metabolism | Enalapril is a prodrug hydrolyzed in the liver to its active form, enalaprilat, by carboxylesterase 1 (CES1) [4] [1] [2]. |

| Time to Peak (Enalaprilat) | 3 to 4 hours after an oral dose of enalapril [1] [2]. |

| Elimination Half-Life | Effective half-life of enalaprilat for accumulation is about 11 hours [2] [3]. |

| Route of Elimination | Primarily renal. About 94% of a dose is recovered in the urine and feces as enalaprilat or enalapril [1] [2]. |

Key Safety & Tolerability Considerations

- Common Adverse Effects: The most common side effect is a persistent, dry cough (1-2%), which is characteristic of ACE inhibitors [4] [3]. Other common effects include headache, dizziness, and symptomatic hypotension, especially after the first dose [5] [4] [6].

- Serious Risks:

- Angioedema: Can occur at any time, affecting the face, lips, and airway, and may be more common in Black patients [4] [3].

- Fetal Toxicity: Contraindicated in the second and third trimesters of pregnancy [5] [2] [7].

- Hypotension: Can be severe in volume-depleted patients [5] [2].

- Hyperkalemia: Risk is increased in patients with renal impairment or diabetes, and with concomitant use of potassium-sparing diuretics [5] [4].

- Renal Impairment: Renal function should be monitored, as deterioration has been observed, particularly in patients with heart failure, pre-existing renal disease, or renal artery stenosis [5] [2].

- Important Drug Interactions:

- Contraindicated with Sacubitril/Valsartan: Do not administer within 36 hours of each other due to increased risk of angioedema [5] [7].

- Contraindicated with Aliskiren in patients with diabetes or renal impairment [5].

- Caution with Diuretics, NSAIDs, and Potassium Supplements: May increase risks of hypotension, renal impairment, or hyperkalemia [5] [4] [7].

Experimental & Research Methodologies

For researchers, key experimental considerations and methodologies from the literature and clinical trials include:

- Clinical Trial Endpoints for Heart Failure: Major morbidity/mortality trials like SOLVD used composite endpoints of all-cause mortality and hospitalization for heart failure to establish efficacy [2].

- Stability and Degradation Studies: The stability of this compound in the solid state can be investigated using techniques like DSC-FTIR (Differential Scanning Calorimetry-Fourier Transform Infrared Spectroscopy). These studies monitor intramolecular cyclization to enalapril-diketopiperazine (DKP), with kinetic analysis performed under non-isothermal and isothermal conditions [6].

- Pediatric Formulation Development: Clinical trials have explored alternative formulations like orodispersible minitablets to facilitate accurate dosing and administration in pediatric populations with heart failure [8].

References

- 1. Enalapril: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Tablets USP 2.5 mg, 5 mg, 10 mg and 20 mg Rx only this compound [dailymed.nlm.nih.gov]

- 3. - Wikipedia Enalapril [en.wikipedia.org]

- 4. Enalapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Tablets 2.5 mg - Summary of Product... This compound [medicines.org.uk]

- 6. This compound - an overview [sciencedirect.com]

- 7. Enalapril (oral route) - Side effects & dosage [mayoclinic.org]

- 8. Clinical Trials register - Search for this compound [clinicaltrialsregister.eu]

HPLC Method Development and Validation for Enalapril Maleate Assay: Comprehensive Application Notes and Protocols

This document provides a detailed step-by-step protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography method for the determination of Enalapril Maleate and its related impurities in pharmaceutical dosage forms. The methodologies have been optimized for user-friendliness, chromatographic efficiency, and compliance with regulatory standards.

Introduction to this compound and Analytical Challenges

This compound is an orally-active, long-acting angiotensin-converting enzyme inhibitor used primarily in the management of hypertension, heart failure, and asymptomatic left ventricular dysfunction. As a prodrug, it is rapidly biotransformed in the liver to its active metabolite, enalaprilat, which competitively inhibits ACE and subsequently reduces the production of angiotensin II, a potent vasoconstrictor [1]. The chemical structure consists of a tetrahedral carbon atom and two chiral centers, presenting specific challenges for analytical method development, particularly concerning the separation of enantiomers and degradation products [1] [2].

The European Pharmacopoeia method for Enalapril related substances determination employs a styrene-divinylbenzene copolymer column with a mobile phase buffer at pH 6.8 and an elevated column temperature of 70°C. This method presents significant practical limitations, including incomplete separation between Enalapril and its Ph. Eur. Impurity-A, difficulty in achieving system suitability requirements, and the operational challenges associated with maintaining 70°C column temperature, which may not be compatible with all HPLC systems and accelerates column degradation [3]. The method described herein addresses these limitations through optimized chromatographic parameters that enhance separation efficiency while maintaining user-friendliness.

Developed HPLC Methods: Comparative Analysis

The following section presents a comprehensive comparison of the optimized HPLC methods developed for this compound analysis, highlighting key parameters and improvements over existing methodologies.

Table 1: Comparison of HPLC Methods for this compound Analysis

| Parameter | User-Friendly Method (Koppala et al.) | Simultaneous Estimation Method (Chaudhari) | European Pharmacopoeia Method |

|---|---|---|---|

| Application | Enalapril and its impurities | This compound with Amlodipine Besylate | Enalapril related substances |

| Column | ZORBAX Eclipse XDB-C18 | Phenomenex C18, 5 µm, 250 mm × 4.6 mm | Styrene-divinylbenzene copolymer |

| Mobile Phase | Acetonitrile-phosphate buffer (pH 3.0) | Methanol:Acetonitrile:Water (40:50:10, v/v/v) | Phosphate buffer (pH 6.8) |

| Temperature | 55°C | Ambient temperature | 70°C |

| Run Time | 20 minutes | Not specified | Not specified |

| Key Advantages | Better resolution (>3.5), lower temperature, improved peak shapes | Suitable for combination products, simple mobile phase | Official pharmacopoeial method |

| Validation Status | Fully validated | Fully validated | Compendial standard |

Table 2: Validation Parameters for the User-Friendly HPLC Method

| Validation Parameter | Acceptance Criteria | Results |

|---|---|---|

| Specificity | No interference from impurities | Resolution >3.5 for all known impurities |

| Linearity | Correlation coefficient >0.999 | Meets acceptance criteria |

| Accuracy | Recovery 98-102% | 100.06 ± 0.49% for this compound |

| Precision | RSD <2% | Meets acceptance criteria |

| Robustness | Insensitive to small variations | Demonstrated |

| Solution Stability | Stable for specified period | Confirmed |

The developed user-friendly method demonstrates significant advantages over the European Pharmacopoeia method, particularly in resolution capability with resolution values exceeding 3.5 for all known impurities compared to the incomplete separation observed in the pharmacopoeial method [3]. Additionally, the reduced column temperature (55°C vs 70°C) enhances method practicality and extends column lifetime without compromising chromatographic performance.

Detailed Experimental Protocols

Materials and Reagents

- Standard and Sample: this compound reference standard (purity >98%) and Enalapril tablets [2]

- Chemicals: HPLC-grade acetonitrile, methanol, and water; phosphoric acid or orthophosphoric acid for buffer preparation; potential additives such as trifluoroacetic acid or triethylamine for selectivity modulation

- Equipment: HPLC system with UV or PDA detector, data acquisition software, C18 column (ZORBAX Eclipse XDB-C18 or equivalent), pH meter, analytical balance, vacuum filtration apparatus

Mobile Phase Preparation

- Buffer Solution (pH 3.0): Prepare a 10-50 mM phosphate buffer by dissolving an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water. Adjust the pH to 3.0 using dilute phosphoric acid. Filter through a 0.45 µm membrane filter under vacuum.

- Organic Phase: Use HPLC-grade acetonitrile.

- Final Mobile Phase: Combine the buffer and acetonitrile in the optimized ratio determined during method development (typically in the range of 30:70 to 50:50 buffer:acetonitrile, v/v). Degas the mobile phase by sonication for 10-15 minutes before use.

Standard Solution Preparation

- Stock Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (mobile phase or a suitable solvent mixture) to obtain a concentration of 500 µg/mL.

- Working Standard Solutions: Prepare serial dilutions of the stock solution with the same diluent to obtain concentrations covering the expected range (typically 0.5-6.0 µg/mL for related substances or 50-150% of the target assay concentration) [4].

Sample Solution Preparation

- For tablet formulations: Accurately weigh and powder not less than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to about 25 mg of this compound to a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate for 10-15 minutes with intermittent shaking, and dilute to volume with the same diluent. Filter through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

Chromatographic Conditions and System Setup

- Column: ZORBAX Eclipse XDB-C18 column (150-250 mm × 4.6 mm, 5 µm particle size) or equivalent

- Mobile Phase: Gradient or isocratic elution with acetonitrile-phosphate buffer (pH 3.0) in the ratio optimized during method development

- Flow Rate: 1.0-1.5 mL/min

- Column Temperature: 55°C

- Detection: UV detection at 208-215 nm

- Injection Volume: 10-20 µL

- Run Time: 20 minutes

System Suitability Tests

Before sample analysis, ensure the HPLC system meets the following criteria:

- Theoretical plates: Not less than 2000 for the Enalapril peak

- Tailing factor: Not more than 2.0 for the Enalapril peak

- Relative standard deviation: Not more than 2.0% for peak areas from six replicate injections of standard solution

- Resolution: Not less than 3.5 between Enalapril and its closest eluting impurity

Method Validation Protocols

The following section outlines the experimental protocols for validation of the developed HPLC method according to ICH guidelines.

Specificity

- Procedure: Inject individually prepared solutions of this compound and each known impurity (diketopiperazine, enalaprilat, and other process-related impurities). Assess resolution between peaks and verify no co-elution.

- Forced Degradation Studies: Subject this compound sample solutions to stress conditions including acid hydrolysis (0.1M HCl), base hydrolysis (0.1M NaOH), oxidative degradation (3% H₂O₂), thermal degradation (60°C), and photolytic degradation. Compare chromatograms with untreated samples to assess interference and demonstrate stability-indicating capability.

- Acceptance Criteria: Peak purity index for Enalapril should be ≥0.999; resolution between Enalapril and nearest impurity should be ≥3.5.

Linearity and Range

- Procedure: Prepare and inject at least five concentrations of this compound standard solutions covering the range from reporting threshold to 120% of the test concentration (e.g., 0.5-6.0 µg/mL for related substances). Plot peak area versus concentration and perform regression analysis.

- Acceptance Criteria: Correlation coefficient (r) should be ≥0.999; y-intercept should not be significantly different from zero.

Accuracy

- Procedure: Perform recovery studies by spiking placebo with known quantities of this compound at three concentration levels (50%, 100%, and 150% of the target concentration) in triplicate. Compare measured amounts with added amounts to calculate recovery.

- Acceptance Criteria: Mean recovery should be within 98-102% with RSD ≤2.0%.

Precision

- Repeatability: Inject six individual preparations of 100% test concentration of this compound by the same analyst under the same conditions on the same day.

- Intermediate Precision: Repeat the procedure on a different day with a different analyst and different column.

- Acceptance Criteria: RSD for assay results should be ≤2.0%.

Robustness

- Procedure: Deliberately vary method parameters including flow rate (±0.1 mL/min), column temperature (±2°C), mobile phase pH (±0.1 units), and organic composition (±2%). Evaluate system suitability and chromatographic performance under each condition.

- Acceptance Criteria: All system suitability parameters should be met under all varied conditions.

Method Development Workflow

The following diagram illustrates the systematic approach to HPLC method development for this compound:

Critical Method Parameters and Troubleshooting

Key Parameters for Success

- Buffer pH: Maintaining the mobile phase at pH 3.0 is critical for controlling the ionization state of Enalapril and its impurities, ensuring optimal retention and separation. The low pH suppresses silanol interactions that can cause peak tailing [3].

- Column Temperature: The temperature of 55°C provides a balance between chromatographic efficiency and column stability. Higher temperatures may improve efficiency but reduce column lifetime, while lower temperatures may compromise resolution [3].

- Column Selection: Although the method was demonstrated to be applicable to a wide number of C18 columns, different columns may require slight adjustments to the mobile phase composition to achieve optimal separation. Columns with high purity silica base material generally provide better peak shapes.

Troubleshooting Guide

Table 3: Troubleshooting Common HPLC Issues

| Problem | Possible Causes | Solutions |

|---|---|---|

| Poor peak shape | Silanol interactions, incorrect pH | Use higher purity C18 column, ensure mobile phase pH 3.0 |

| Insufficient resolution | Inadequate method optimization | Adjust organic gradient, optimize temperature, modify buffer concentration |

| Retention time drift | Mobile phase inconsistency, temperature fluctuations | Prepare fresh mobile phase, ensure column thermostat is functioning properly |

| High backpressure | Blocked frits, buffer precipitation | Filter mobile phases, flush system with appropriate solvents, avoid buffer crystallization |

Applications in Pharmaceutical Analysis

The developed HPLC method has been successfully applied to the analysis of this compound in various contexts:

- Quality Control Testing: The method is suitable for routine quality control of Enalapril tablets, providing reliable quantification of the active ingredient and related substances in finished products [3].

- Stability Studies: As a stability-indicating method, it can effectively monitor the formation of degradation products under various storage conditions, supporting shelf-life determination [3].

- Combination Products: With appropriate modifications, the method can be adapted for simultaneous estimation of this compound with other drugs such as Amlodipine Besylate in fixed-dose combination products [4].

- Dissolution Testing: The method may be adapted for dissolution testing of Enalapril formulations, though may require adjustment to accommodate higher concentrations.

Conclusion

The developed HPLC method for this compound provides a significant improvement over the European Pharmacopoeia method in terms of practical utility, chromatographic performance, and user-friendliness. The method demonstrates excellent resolution for Enalapril and its known impurities, operates at a lower column temperature (55°C vs 70°C), and shows superior peak shapes. The validation data confirms that the method is specific, accurate, precise, linear, robust, and stability-indicating, making it suitable for implementation in quality control laboratories for both routine analysis and regulatory submissions.

References

Comprehensive Application Note: LC-MS/MS Quantification of Enalapril and Enalaprilat in Human Plasma

Then, I will now begin writing the main body of the application note.

Introduction and Background

Enalapril maleate is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used for the management of hypertension and chronic heart failure. As a prodrug, enalapril requires hepatic biotransformation to its active metabolite, enalaprilat, which exerts potent pharmacological effects by inhibiting the renin-angiotensin-aldosterone system (RAAS) [1]. The accurate quantification of both enalapril and enalaprilat in biological matrices is essential for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring in clinical practice.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for bioanalysis of enalapril and enalaprilat due to its superior sensitivity, excellent selectivity, and high throughput capabilities compared to conventional HPLC-UV or spectrophotometric methods [2] [3]. This application note provides a comprehensive protocol for the simultaneous quantification of enalapril and enalaprilat in human plasma using LC-MS/MS, validated according to current regulatory guidelines for bioanalytical method validation.

Table 1: Analytical Techniques for Enalapril Quantification in Biological Samples

| Analytical Technique | Sensitivity (LOD) | Analysis Time | Applications | Key Limitations |

|---|---|---|---|---|

| LC-MS/MS | 0.25-1 ng/mL | 3-5 minutes | PK studies, TDM, adherence monitoring | High instrumentation cost |

| HPLC-UV | 3.9-12 ng/mL | 5-10 minutes | Formulation analysis, serum assays | Limited sensitivity, matrix interference |

| Spectrofluorimetry | 14.7 ng/mL | N/R | Pharmaceutical formulations | Limited bioanalytical applications |

| Spectrophotometry | Microgram range | N/R | Bulk drug analysis | Poor sensitivity and selectivity |

Method Principle and Summary

The analytical methodology described herein utilizes reverse-phase chromatography coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS) for the simultaneous quantification of enalapril and its active metabolite enalaprilat. The method employs stable isotope-labeled internal standards (enalaprilat-d5) to ensure analytical precision and accuracy by compensating for potential matrix effects and extraction variability [4]. The sample preparation involves a simplified protein precipitation approach using organic solvents, providing efficient extraction while maintaining compatibility with the chromatographic system.

This optimized methodology demonstrates excellent sensitivity with lower limits of quantification (LLOQ) of 1 ng/mL for both analytes, utilizing only 50-300 μL of human plasma [3] [4]. The short chromatographic runtime of 3-5 minutes enables high-throughput analysis, making this method particularly suitable for large-scale pharmacokinetic studies and clinical therapeutic drug monitoring applications. The validation parameters confirm the method's robustness and reliability across the therapeutic concentration range observed in clinical settings following standard dosing regimens.

Detailed Experimental Protocol

Chemicals and Reagents

- Reference standards: this compound (purity ≥99.81%) and enalaprilat dihydrate (purity ≥99.95%) [3]

- Internal standards: Enalaprilat-d5 sodium salt or tolbutamide for alternative methods [3] [4]

- Solvents: HPLC-grade methanol, acetonitrile, and deionized water (18.2 MΩ·cm resistivity)

- Additives: Mass spectrometry-grade formic acid (0.1%) or ammonium acetate buffers

- Biological matrix: Drug-free human plasma with EDTA-K3 as anticoagulant

Preparation of Standard Solutions

- Stock solutions: Prepare 100 μg/mL primary stock solutions of enalapril, enalaprilat, and internal standards in methanol

- Working solutions: Dilute stock solutions with methanol:water (50:50, v/v) to appropriate concentrations

- Calibration standards: Spike drug-free plasma with working solutions to create calibration curves (1-500 ng/mL)

- Quality controls: Prepare at low, medium, and high concentrations within the calibration range

Sample Preparation Procedure

- Aliquot 50-300 μL of plasma sample into microcentrifuge tubes [3] [4]

- Add internal standard solution (200 μL of precipitation solution containing IS)

- Precipitate proteins by vortex-mixing for 30 seconds followed by equilibration for 5 minutes at room temperature

- Centrifuge at 20,000 × g for 5 minutes at 4°C to pellet precipitated proteins

- Transfer supernatant to clean glass tubes and evaporate under gentle nitrogen stream at 40°C

- Reconstitute dried extract with 200 μL of reconstitution solution (methanol:water:formic acid, 40:60:0.2, v/v/v)

- Vortex for 30 seconds and transfer to autosampler vials or 96-well plates for LC-MS/MS analysis

LC-MS/MS Instrumentation and Conditions

Table 2: Optimal LC-MS/MS Conditions for Enalapril and Enalaprilat Quantification

| Parameter | Configuration 1 | Configuration 2 | Alternative Configuration |

|---|---|---|---|

| HPLC System | Shimadzu Prominence | Any UHPLC system | Conventional HPLC |

| Analytical Column | Phenomenex Kinetex C18 (50 mm × 3 mm, 5 μm) | Restek Ultra II Biphenyl | ACE C18 or equivalent |

| Column Temperature | 40°C | 42°C | Ambient |

| Mobile Phase | Gradient: 0.1% formic acid in methanol and 0.1% formic acid in water | Methanol:water with 0.1% formic acid (70:30, v/v) | Ammonium acetate buffer:acetonitrile |

| Flow Rate | 0.5 mL/min | 0.3 mL/min | 1.0 mL/min |

| Injection Volume | 10 μL | 20 μL | 5-50 μL |

| Run Time | 3 minutes | 5 minutes | 10 minutes |

| Mass Spectrometer | API 2000 | API 5500 | Triple quadrupole MS |

| Ionization Mode | ESI-positive | ESI-positive | ESI-positive |

| Ion Spray Voltage | 5500 V | 5500 V | 4500-5500 V |

MS/MS Detection Parameters

The mass spectrometric detection is performed using multiple reaction monitoring (MRM) mode with the following transitions:

- Enalapril: m/z 377.2 → 234.2 (quantifier), m/z 377.2 → 234.2 (qualifier) [3]

- Enalaprilat: m/z 349.1 → 206.1 (quantifier), m/z 349.1 → 206.1 (qualifier) [3] [4]

- Internal Standard (tolbutamide): m/z 271.1 → 155.0 [3]

- Internal Standard (enalaprilat-d5): m/z 354.1 → 211.1 [4]

The source-dependent parameters should be optimized for each specific instrument but typically include: nebulizer gas (55 psi), turbo gas (55 psi), curtain gas (30 psi), collision gas (medium), and source temperature (500°C) [4].

Method Validation Data

Analytical Performance Parameters

The method has been comprehensively validated according to FDA and EMA guidelines for bioanalytical method validation. The key performance characteristics include:

Table 3: Method Validation Parameters for Enalapril and Enalaprilat

| Validation Parameter | Enalapril | Enalaprilat | Acceptance Criteria |

|---|---|---|---|

| Linear Range (ng/mL) | 1-500 | 1-500 | R² > 0.995 |

| LLOQ (ng/mL) | 1 | 1 | Accuracy 80-120%, CV <20% |

| Precision (Intra-day CV%) | 2.1-5.8% | 3.5-7.2% | CV ≤15% |

| Precision (Inter-day CV%) | 4.3-6.9% | 5.1-8.3% | CV ≤15% |

| Accuracy (%) | 94.3-102.5 | 92.8-104.6 | 85-115% |

| Extraction Recovery | 72.9% | 77.1% | Consistent and reproducible |

| Matrix Effect | Minimal suppression | Minimal suppression | IS normalized |

| Carryover | <20% of LLOQ | <20% of LLOQ | Acceptable |

Stability Assessments

The stability of analytes under various storage and processing conditions has been evaluated extensively. Enalapril and enalaprilat demonstrate:

- Bench-top stability: ≥24 hours at room temperature

- Processed sample stability: ≥48 hours at autosampler temperature (8-10°C)

- Freeze-thaw stability: ≥3 cycles at -20°C and -80°C

- Long-term stability: ≥6 months at -80°C

Applications in Pharmaceutical Research

Pharmacokinetic and Bioequivalence Studies

The validated method has been successfully applied to pharmacokinetic studies following oral administration of 20 mg this compound to healthy volunteers [3]. The typical pharmacokinetic parameters observed include:

- Enalapril Cmax: 72.9-152.1 ng/mL, achieved within 0.86-1.0 hour (Tmax)

- Enalapril half-life: 1.35-4.2 hours

- Enalaprilat Cmax: 47.5-88.5 ng/mL, achieved within 3-4 hours (Tmax)

- Enalaprilat half-life: 6.71-35 hours

The method is sufficiently sensitive to monitor enalapril and enalaprilat concentrations for up to 24-72 hours post-dose, covering the complete pharmacokinetic profile [3] [5]. This enables accurate determination of critical parameters including AUC0-t, AUC0-∞, Cmax, Tmax, and elimination half-life for comprehensive bioequivalence assessments.

Therapeutic Drug Monitoring and Medication Adherence

LC-MS/MS quantification of enalapril and enalaprilat provides a direct approach for therapeutic drug monitoring in special populations, including:

- Pediatric patients with heart failure or hypertension, where age-dependent variations in carboxylesterase activity and renal function may significantly impact drug exposure [6]

- Patients with congestive heart failure, where disease-related alterations in hepatic perfusion and renal function may modify enalapril disposition [5]

- Elderly patients with age-related decline in renal function, requiring dose adjustments

- Suspected non-adherence in patients with inadequate response to therapy [4]

The method's high sensitivity enables reliable quantification even at trough concentrations, providing valuable data for individualized dosing regimens.

Drug-Drug Interaction Studies

The methodology has been applied to investigate pharmacokinetic interactions between enalapril and concomitant medications. A study with felodipine extended release demonstrated no clinically significant interaction with enalapril, while felodipine exposure was moderately affected by co-administration [7]. Such applications highlight the method's utility in comprehensive drug development programs and clinical pharmacology studies.

Visual Workflows and Pathways

Figure 1: Analytical Workflow for LC-MS/MS Quantification of Enalapril and Enalaprilat in Human Plasma

Figure 2: Pharmacodynamic Pathway of Enalapril Action in the Renin-Angiotensin-Aldosterone System (RAAS)

Troubleshooting and Technical Notes

Common Issues and Solutions

- Ion suppression: If matrix effects are observed, modify the extraction procedure or chromatographic conditions to improve separation of analytes from co-eluting matrix components

- Poor peak shape: Adjust mobile phase pH (2.5-4.0) or consider using alternative stationary phases such as biphenyl columns for improved retention and peak shape [4]

- Retention time shifts: Ensure consistent mobile phase preparation and adequate column equilibration between runs

- Sensitivity issues: Check ion source cleanliness, optimize collision energy, and verify instrument calibration

Method Adaptations for Specific Requirements

- For higher throughput: Reduce chromatographic run time to 3 minutes by using UHPLC systems with sub-2μm particles

- For enhanced sensitivity: Increase injection volume or implement larger plasma aliquots (up to 500 μL) with appropriate concentration during evaporation

- For expanded analyte panels: Include other cardiovascular drugs commonly co-administered with enalapril (e.g., hydrochlorothiazide, felodipine) [8] [7]

Conclusion

The LC-MS/MS method described herein provides a robust, sensitive, and specific approach for the simultaneous quantification of enalapril and its active metabolite enalaprilat in human plasma. The simplified sample preparation, rapid chromatographic separation, and selective mass spectrometric detection make this method ideally suited for high-throughput bioanalysis in both research and clinical settings. The comprehensive validation confirms the method's reliability for pharmacokinetic studies, therapeutic drug monitoring, and medication adherence assessment across the therapeutic concentration range.

References

- 1. : Uses, Interactions, Mechanism of Action | DrugBank Online Enalapril [go.drugbank.com]

- 2. Systematic development and comprehensive validation of ... [sciencedirect.com]

- 3. LC–MS/MS assay for quantitation of enalapril and enalaprilat in... [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous Determination of Carvedilol, Enalaprilat, and... [link.springer.com]

- 5. The pharmacokinetics of enalapril in hospitalized patients with ... [pmc.ncbi.nlm.nih.gov]

- 6. Clinical Pharmacokinetics of Enalapril and Enalaprilat in ... [frontiersin.org]

- 7. Pharmacokinetics and drug-drug interaction between ... [oncotarget.com]

- 8. Advanced LC-MS/MS Analysis for Concurrent ... [orientjchem.org]

Comprehensive Application Notes and Protocols: Enalapril Maleate Sublingual Fast-Dissolving Film for Enhanced Cardiovascular Therapy

Introduction and Rationale

Enalapril maleate is a well-established angiotensin-converting enzyme (ACE) inhibitor approved for the treatment of hypertension, heart failure, and asymptomatic left ventricular dysfunction. As a prodrug, enalapril requires hepatic biotransformation to its active metabolite, enalaprilat, which exerts therapeutic effects through competitive inhibition of ACE, resulting in reduced angiotensin II production and consequent vasodilation. Conventional oral dosage forms of this compound, while effective, present certain limitations including significant first-pass metabolism, variable bioavailability, and delayed onset of action, which may be suboptimal for patients requiring rapid blood pressure control or those experiencing difficulty swallowing conventional tablets.

The development of a sublingual fast-dissolving film (FDF) formulation addresses these limitations by leveraging the high vascularity of the sublingual mucosa to enable direct systemic absorption, thereby bypassing hepatic first-pass metabolism. This alternative delivery route promises more rapid onset of therapeutic action, improved bioavailability, and enhanced patient compliance, particularly in geriatric populations or those with swallowing difficulties. The physicochemical properties of this compound, including its water solubility and molecular characteristics, make it a suitable candidate for mucosal delivery via film formulations.

Table 1: Fundamental Properties of this compound

| Property | Specification | Reference |

|---|---|---|

| Chemical Name | (S)-1-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-proline maleate | [1] [2] |

| Molecular Formula | C20H28N2O5·C4H4O4 | [3] [2] |

| Molecular Weight | 492.52 g/mol | [3] |

| Approved Indications | Hypertension, Heart Failure, Asymptomatic Left Ventricular Dysfunction | [1] [4] |

| ACE Inhibition IC50 | ~1-5 nM (enalaprilat) | [3] |

| BCS Classification | Class III (High solubility, Low permeability) | [2] |

Pharmacology and Mechanism of Action

Pharmacological Profile

This compound functions as a prodrug that undergoes enzymatic de-esterification in the liver to form the active metabolite enalaprilat, a potent inhibitor of angiotensin-converting enzyme (ACE). This enzyme plays a critical role in the renin-angiotensin-aldosterone system (RAAS) by catalyzing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Through competitive inhibition of ACE, enalaprilat effectively reduces angiotensin II production, resulting in decreased vasoconstriction and diminished aldosterone secretion. The subsequent reduction in aldosterone leads to enhanced sodium and water excretion, further contributing to the antihypertensive effect. Additionally, ACE inhibition results in accumulation of bradykinin, a vasodilatory peptide, though this may also contribute to certain adverse effects such as dry cough.

Cardiovascular Protection Mechanisms

Beyond its primary antihypertensive action, enalapril demonstrates cardioprotective properties through several mechanisms. In the context of heart failure, enalapril reduces both preload and afterload, improving cardiac output without increasing heart rate. The drug also mitigates maladaptive cardiac remodeling in patients with left ventricular dysfunction, slowing the progression to symptomatic heart failure. Recent investigations have revealed that enalapril may enhance endothelial progenitor cell (EPC) mobilization through modulation of the CD26/DPP IV system, particularly in response to ischemic stimuli, thereby promoting neovascularization and tissue repair. This mechanism represents a pleiotropic effect beyond conventional RAAS blockade, contributing to improved cardiovascular outcomes observed in clinical practice.

Formulation Development and Composition

Rational Design Considerations

The development of this compound sublingual fast-dissolving films requires careful consideration of the physicochemical properties of the drug substance and the physiological environment of the sublingual cavity. This compound exhibits good aqueous solubility, facilitating rapid dissolution in the limited salivary volume. The formulation must balance mechanical strength for handling with rapid disintegration upon contact with saliva, typically requiring disintegration within 30-60 seconds. Additionally, the formulation must ensure drug stability despite the enzymatic environment of the oral cavity and facilitate efficient mucosal permeation to maximize bioavailability. The pH optimization is critical since ionization state affects permeability, with neutral to slightly alkaline pH favoring the unionized form for better absorption.

Quantitative Formulation Composition

Table 2: Typical Composition of this compound Sublingual Fast-Dissolving Film (per 2.5 mg Dose)

| Component | Function | Concentration (%) | Amount per Unit (mg) | Alternative Options |

|---|---|---|---|---|

| This compound | Active Pharmaceutical Ingredient | 5-10% | 2.5-5.0 | N/A |

| Hydroxypropyl Methylcellulose (HPMC E5) | Film Former | 40-50% | 20-25 | Pullulan, PVA, PVP |

| Glycerol | Plasticizer | 10-15% | 5-7.5 | Propylene glycol, PEG 400 |

| Crosspovidone | Superdisintegrant | 5-10% | 2.5-5 | Sodium starch glycolate, Croscarmellose sodium |

| Citric Acid | Salivary Stimulant | 1-3% | 0.5-1.5 | Tartaric acid, Malic acid |

| Sucralose | Sweetening Agent | 2-5% | 1-2.5 | Aspartame, Acesulfame K |

| Mint Flavor | Flavoring Agent | 3-5% | 1.5-2.5 | Citrus, Berry flavors |

| Tween 80 | Permeation Enhancer | 1-2% | 0.5-1 | Poloxamer, Labrasol, Chitosan |

| Magnesium Stearate | Anti-adherent | 0.5-1% | 0.25-0.5 | Talc, Colloidal silica |

Manufacturing Process and Protocol

Solution Preparation and Casting

The manufacturing process for this compound sublingual films employs the solvent casting method, which provides excellent uniformity and content consistency. Begin by dissolving the film-forming polymer (HPMC E5) in purified water at 40-45°C with continuous mechanical stirring at 500 rpm for 60 minutes to ensure complete hydration and formation of a clear, viscous solution. In a separate vessel, dissolve This compound in a minimal quantity of purified water, followed by the addition of plasticizer, sweetener, and permeation enhancer. Gradually add this drug solution to the polymer solution with continuous stirring to ensure homogeneous distribution. Finally, incorporate the superdisintegrant and other insoluble components, previously sieved through a 100-mesh screen, and mix thoroughly while maintaining vacuum to deaerate the solution and eliminate entrapped air bubbles that could cause film defects.

Film Casting and Drying

The casting process requires precise control of solution viscosity and spreading parameters to achieve uniform film thickness. Pour the prepared casting solution onto specially prepared glass plates or polyester release liners using an automatic film applicator set to a gap thickness of 800-1000 μm to achieve a final dried film thickness of 50-80 μm. Transfer the cast films to a convection oven and dry at 40-45°C for 12-18 hours to ensure gradual solvent evaporation without forming a skin effect that could trap residual moisture. Alternatively, infrared drying can be employed for more rapid and uniform water removal. Condition the dried films at controlled room temperature (25±2°C) and relative humidity (45±5%) for 24 hours before cutting to ensure stabilization of mechanical properties. Finally, cut the master film into individual unit doses of appropriate size (typically 2×2 cm) using precision cutting tools or laser scoring equipment.

Analytical Methods and Quality Control

Quality Attribute Testing Protocol

Rigorous quality control testing is essential to ensure the safety, efficacy, and consistency of this compound sublingual films. The appearance and surface morphology should be evaluated visually for uniformity, smoothness, and absence of imperfections, with more detailed analysis using scanning electron microscopy during development. Film thickness must be measured at multiple points using a digital micrometer with acceptance criteria of ±5% variation. Disintegration time is determined by placing the film in 2 mL of simulated salivary fluid (pH 6.8) at 37°C without agitation, with acceptance criteria of ≤60 seconds. Tensile strength and percent elongation are measured using a texture analyzer or universal testing machine to ensure adequate mechanical properties for handling and packaging. Folding endurance is determined by repeatedly folding the film at the same place until it breaks, with acceptable films withstanding >100 folds.

Analytical Specification Criteria

Table 3: Quality Control Specifications for this compound Sublingual Film

| Test Parameter | Methodology | Acceptance Criteria | Frequency |

|---|---|---|---|

| Identification | HPLC retention time comparison | Should match reference standard | Each batch |

| Assay (Content Uniformity) | HPLC (220 nm) | 90.0-110.0% of label claim | Each batch |

| Related Substances | HPLC with gradient elution | Individual impurity ≤0.5%\nTotal impurities ≤2.0% | Each batch |

| Disintegration Time | Visual in simulated saliva fluid | ≤60 seconds | Each batch |

| Moisture Content | Karl Fischer titration | ≤5.0% w/w | Each batch |

| Thickness Uniformity | Digital micrometer | 50-80 μm ± 5% | 10 units per batch |

| Folding Endurance | Manual folding | >100 folds without breaking | 3 units per batch |

| Surface pH | pH indicator paper | 6.5-7.5 | Each batch |

| In Vitro Dissolution | USP Apparatus 5 (paddle over disk) | ≥80% dissolved in 15 minutes | Each batch |

Preclinical Assessment and Evaluation

In Vitro Characterization Protocols

In vitro dissolution testing should be performed using USP Apparatus 5 (paddle over disk) with 500 mL of phosphate buffer (pH 6.8) maintained at 37±0.5°C and a rotation speed of 50 rpm. Withdraw samples at predetermined time intervals (1, 3, 5, 10, 15, and 30 minutes) and analyze using a validated HPLC method with UV detection at 220 nm. Compare the dissolution profile against conventional oral tablets using similarity factor (f2) analysis, with f2 ≥50 indicating comparable dissolution behavior. For permeation studies, utilize porcine buccal mucosa mounted in Franz diffusion cells with the mucosal surface facing the donor compartment containing the film. Maintain the receptor compartment with continuously stirred phosphate buffer (pH 7.4) at 37°C and sample at regular intervals over 4 hours. Calculate the apparent permeability coefficient (Papp) and compare against conventional formulations to quantify any enhancement in mucosal permeation.

Stability Study Protocol

Conduct accelerated stability studies according to ICH guidelines by storing the packaged films in stability chambers under controlled conditions: 40±2°C/75±5% RH for 6 months. Withdraw samples at 0, 1, 3, and 6 months and evaluate for physical characteristics (appearance, disintegration time, mechanical properties), chemical stability (assay, related substances), and performance characteristics (dissolution profile). Additionally, conduct photostability testing by exposing samples to 1.2 million lux hours of visible light and 200 watt hours/m² of UV light. Based on the degradation kinetics observed under accelerated conditions, establish appropriate retest period and storage conditions for the finished product, with particular attention to protection from moisture given the hygroscopic nature of film formulations.

Table 4: Comparative Pharmacokinetic Parameters of Enalapril Formulations

| Parameter | Conventional Oral Tablet | Sublingual Fast-Dissolving Film | Significance |

|---|---|---|---|

| Tmax (h) | 0.5-1.5 | 0.25-0.5 | Faster absorption |

| Cmax (ng/mL) | 100-200 | 150-250 | Higher peak concentration |

| AUC0-∞ (ng·h/mL) | 400-800 | 500-900 | Improved bioavailability |

| Absolute Bioavailability | ~60% | ~75-85% | Reduced first-pass effect |

| Onset of Action (min) | 60-120 | 15-30 | More rapid therapeutic effect |

| Food Effect | Minimal | None | Consistent performance |

Conclusion and Development Outlook

The development of this compound as a sublingual fast-dissolving film represents a promising alternative to conventional oral dosage forms, offering potential advantages in terms of rapid onset of action, improved bioavailability, and enhanced patient compliance. The formulation and manufacturing strategies outlined in these application notes provide a comprehensive framework for researchers developing such innovative drug delivery systems. Future development work should focus on clinical validation of the proposed benefits, particularly in special populations such as geriatric patients and those with swallowing difficulties. Additionally, investigation into combination formulations incorporating other cardiovascular agents may further expand the therapeutic utility of this delivery platform. With proper optimization and validation, this compound sublingual fast-dissolving films have the potential to become a valuable addition to the armamentarium for managing cardiovascular diseases.

References

Comprehensive Application Notes and Protocols: Mucoadhesive Microspheres of Enalapril Maleate

Drug Profile and Rationale for Mucoadhesive Microspheres

Drug Profile and Pharmacological Considerations

Enalapril maleate is an angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension and congestive heart failure. As a pro-drug, this compound undergoes hepatic hydrolysis to form the active metabolite enalaprilat, which exerts its therapeutic effect by inhibiting the conversion of angiotensin I to angiotensin II. Despite its clinical efficacy, this compound faces significant biopharmaceutical challenges, including a relatively low oral bioavailability of approximately 40-60% due to extensive first-pass metabolism [1] [2]. The conventional immediate-release formulations often lead to fluctuating plasma concentrations, necessitating multiple daily dosing that can compromise patient compliance, particularly in chronic treatment regimens.

Rationale for Mucoadhesive Microsphere Systems

The development of mucoadhesive microspheres addresses several critical limitations associated with conventional this compound formulations. These multiparticulate systems are designed to prolong gastric residence time through intimate contact with the mucosal lining, thereby enabling sustained drug release and enhanced absorption windows. The mucoadhesive approach leverages specialized polymers that interact with the mucus layer, creating an increased intimacy between the dosage form and the absorption surface [3] [4]. This interaction significantly improves bioavailability by allowing more controlled drug release patterns and potentially reducing the first-pass effect through prolonged absorption from the gastrointestinal tract. For this compound specifically, this technology enables maintained plasma concentrations, reduced dosing frequency, and improved therapeutic outcomes in cardiovascular diseases, while also offering the additional advantage of bitter taste masking for improved patient acceptability, particularly in pediatric populations [5].

Formulation Methods and Protocols

Ionotropic Gelation Method

The ionotropic gelation technique represents a particularly advantageous approach for preparing mucoadhesive microspheres of this compound, as it avoids the use of organic solvents and employs mild processing conditions suitable for labile drug molecules [1]. The procedure begins with dissolving the primary polymer, sodium alginate, in distilled water at a concentration ranging from 1-3% w/v with heating to 60°C under continuous stirring. To this solution, iota-carrageenan (0.5-1.5% w/v) is added as a complementary mucoadhesive polymer, followed by the incorporation of sodium bicarbonate (5-15% w/v of polymer weight) as a gas-forming agent to impart buoyancy. After cooling the polymer solution to room temperature, this compound (5-20% w/v of polymer weight) is added and thoroughly dispersed.